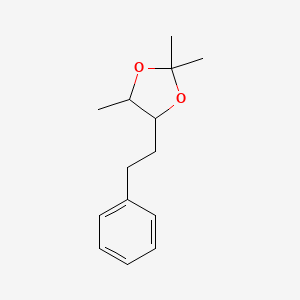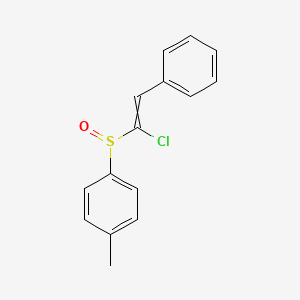
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene is an organic compound with a complex structure that includes a chlorinated phenylethene group and a sulfinyl group attached to a methylbenzene ring
Méthodes De Préparation
The synthesis of 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene typically involves multiple steps, starting with the chlorination of phenylethene to introduce the chlorine atom. This is followed by the introduction of the sulfinyl group through oxidation reactions. The final step involves attaching the modified phenylethene to a methylbenzene ring under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles in reactions such as the Finkelstein reaction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the chlorinated phenylethene group can undergo substitution reactions, affecting various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(1-Chloro-2-phenylethenesulfinyl)-4-methylbenzene include:
- 1-Chloro-1-phenylethene
- 1-Chloro-2-phenylethane
- 1-Chloro-1-phenylethane Compared to these compounds, this compound is unique due to the presence of both a sulfinyl group and a methylbenzene ring, which confer distinct chemical properties and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
823213-45-2 |
|---|---|
Formule moléculaire |
C15H13ClOS |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
1-(1-chloro-2-phenylethenyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C15H13ClOS/c1-12-7-9-14(10-8-12)18(17)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
IABIEGMYUFLKRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)C(=CC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
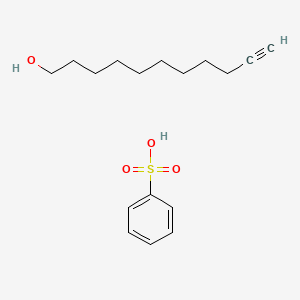
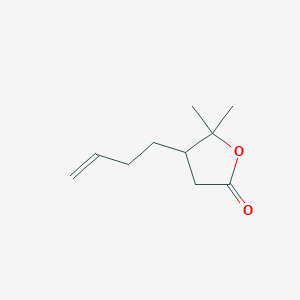
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)
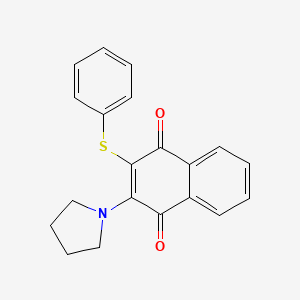

![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-[(propan-2-yl)sulfanyl]hexan-3-ol](/img/structure/B14231096.png)
